molecular formula C18H24N4O3 B5469250 2-[3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol

2-[3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol

Cat. No.: B5469250
M. Wt: 344.4 g/mol
InChI Key: LJMKFFVUKHZBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol” is a complex organic molecule. It contains a spirocyclic structure (3-oxa-9-azaspiro[5.5]undecane), which is a type of cyclic compound that has two rings sharing a single atom . The compound also contains a pyrazolo[1,5-a]pyrimidine moiety, which is a type of nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the spirocyclic and pyrazolo[1,5-a]pyrimidine moieties. The 3-oxa-9-azaspiro[5.5]undecane part of the molecule contains a spirocyclic structure, which is characterized by two rings sharing a single atom . The pyrazolo[1,5-a]pyrimidine part of the molecule is a type of nitrogen-containing heterocyclic compound .

Properties

IUPAC Name

[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-8-1-14-11-19-16-15(12-20-22(16)13-14)17(24)21-6-2-18(3-7-21)4-9-25-10-5-18/h11-13,23H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMKFFVUKHZBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCOCC2)C(=O)C3=C4N=CC(=CN4N=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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